molecular formula C7H11BrO B12283721 6-(Bromomethyl)-2-oxaspiro[3.3]heptane

6-(Bromomethyl)-2-oxaspiro[3.3]heptane

Cat. No.: B12283721
M. Wt: 191.07 g/mol
InChI Key: UMHVUIMGQJOBTO-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-2-oxaspiro[3.3]heptane is a spiro compound characterized by a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The spiro[3.3]heptane core provides a rigid and three-dimensional framework, which can be advantageous in drug design and other chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)-2-oxaspiro[3.3]heptane typically involves the cyclization of appropriate precursors under basic conditions. One common method starts with tribromoneopentyl alcohol, which undergoes cyclization in the presence of sodium hydroxide to form the oxetane ring . This intermediate can then be further reacted with other reagents to introduce the bromomethyl group.

Industrial Production Methods

Industrial production of this compound may involve scalable and cost-effective routes. For instance, the use of commercially available flame retardants like tribromoneopentyl alcohol can be optimized for large-scale synthesis. The key steps include cyclization under Schotten-Baumann conditions and subsequent purification to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-2-oxaspiro[3.3]heptane can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

    Cyclization Reactions: The spiro structure allows for further cyclization reactions to form more complex bicyclic systems.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

    Oxidizing Agents: Agents like potassium permanganate or chromium trioxide can be used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation may produce a ketone or aldehyde.

Scientific Research Applications

6-(Bromomethyl)-2-oxaspiro[3.3]heptane has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The rigid spiro structure is useful in drug design, providing unique pharmacokinetic properties.

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-2-oxaspiro[3.3]heptane involves its ability to undergo various chemical reactions, which can modify its structure and functionality. The molecular targets and pathways depend on the specific application and the derivatives formed from the compound. For instance, in medicinal chemistry, the spiro structure can interact with biological targets, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Bromomethyl)-2-oxaspiro[3.3]heptane is unique due to its bromomethyl group, which provides a reactive site for further chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.

Properties

Molecular Formula

C7H11BrO

Molecular Weight

191.07 g/mol

IUPAC Name

6-(bromomethyl)-2-oxaspiro[3.3]heptane

InChI

InChI=1S/C7H11BrO/c8-3-6-1-7(2-6)4-9-5-7/h6H,1-5H2

InChI Key

UMHVUIMGQJOBTO-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12COC2)CBr

Origin of Product

United States

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